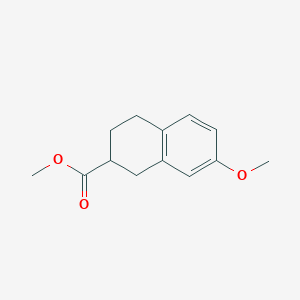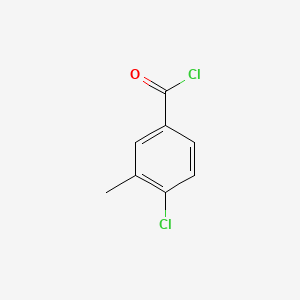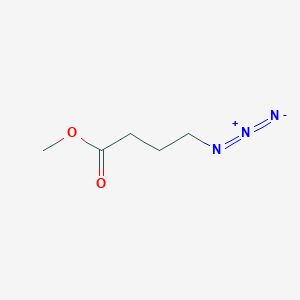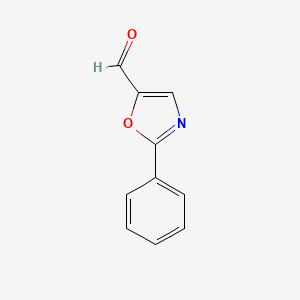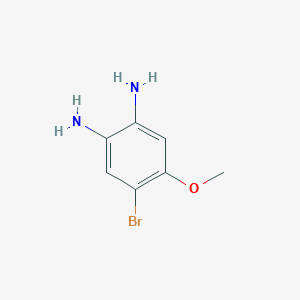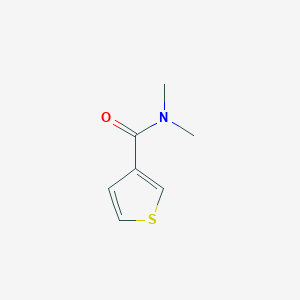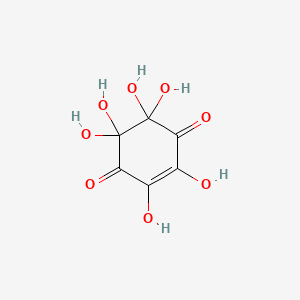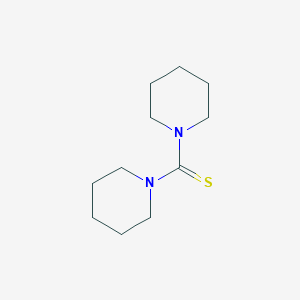
Di(piperidin-1-yl)methanethione
Übersicht
Beschreibung
Di(piperidin-1-yl)methanethione (DPMT) is an organosulfur compound that has been studied extensively for its potential applications in the scientific research field. The structure of DPMT consists of two piperidine rings, a sulfur atom and a methylthio group. DPMT is a colorless solid with a melting point of 74 °C and is soluble in water, methanol, and ethanol. DPMT has been found to have a variety of applications in scientific research, including as a reagent in synthesis, as a catalyst in chemical reactions, and as an imaging agent for medical applications.
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Di(piperidin-1-yl)methanethione: is a valuable synthetic intermediate in the design and synthesis of pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity . Researchers utilize this compound to develop new medications with potential therapeutic effects.
Biological Activity Enhancement
This compound is used to enhance the biological activity of pharmaceuticals. By incorporating Di(piperidin-1-yl)methanethione into drug molecules, scientists aim to improve their interaction with biological targets, potentially leading to more effective treatments for various diseases .
Anticancer Agents
The piperidine ring present in Di(piperidin-1-yl)methanethione is often explored for its anticancer properties. It serves as a core structure in the development of novel anticancer agents, with researchers investigating its ability to inhibit the growth of cancer cells .
Antimicrobial and Antifungal Applications
Due to its structural characteristics, Di(piperidin-1-yl)methanethione is studied for its antimicrobial and antifungal applications. It may contribute to the development of new compounds that can combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Research indicates that piperidine derivatives can exhibit neuroprotective effects. As such, Di(piperidin-1-yl)methanethione is a candidate for creating compounds that protect nerve cells from damage, which is crucial in treating neurodegenerative diseases .
Analgesic and Anti-inflammatory Properties
The compound’s piperidine structure is associated with analgesic and anti-inflammatory properties. Scientists are investigating Di(piperidin-1-yl)methanethione for its potential use in developing new pain relief and anti-inflammatory medications .
Antipsychotic and Antidepressant Research
Di(piperidin-1-yl)methanethione: is also of interest in the field of mental health, particularly in the synthesis of antipsychotic and antidepressant drugs. Its piperidine core may contribute to the therapeutic effects of these medications .
Anticoagulant Development
Lastly, the compound is being studied for its role in anticoagulant drug development. Researchers are examining how Di(piperidin-1-yl)methanethione can be used to create drugs that prevent blood clots, which are essential in treating cardiovascular diseases .
Eigenschaften
IUPAC Name |
di(piperidin-1-yl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSIBHMBCFJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501350 | |
| Record name | Di(piperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(piperidin-1-yl)methanethione | |
CAS RN |
1013-92-9 | |
| Record name | Di(piperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




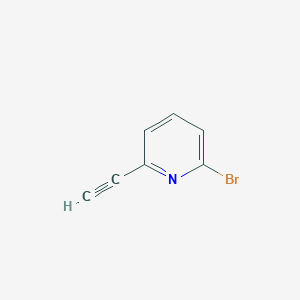
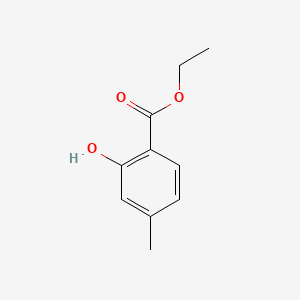
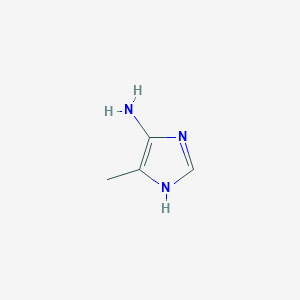
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
